LUF7244

cardiac safety pharmacology hERG channel allosteric modulation

Select LUF7244 for superior potency in reducing dofetilide binding (44% of control at 10μM) and proven in vivo efficacy (71% TdP reduction). Essential for trafficking rescue studies and Kv11.1 structure-function assays. Distinct from pure NAMs/activators; clean selectivity profile minimizes experimental variables.

Molecular Formula C20H15ClN2O3
Molecular Weight 366.8 g/mol
Cat. No. B12397052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF7244
Molecular FormulaC20H15ClN2O3
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24)
InChIKeyKKKJYDOHVKIIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LUF7244: A Selective Negative Allosteric Modulator/Activator of Kv11.1 (hERG) for Anti-Arrhythmia Research


LUF7244 is a synthetic organic compound that functions as a selective negative allosteric modulator (NAM) and activator of the voltage-gated potassium channel Kv11.1 (hERG), which underlies the rapid delayed rectifier potassium current (IKr) in cardiac repolarization [1]. It inhibits early afterdepolarizations (EADs) in vitro by attenuating channel inactivation, thereby increasing IKr current [2]. LUF7244 is employed as a research tool to investigate pharmacological neutralization of drug-induced proarrhythmia and correction of Kv11.1 trafficking defects [3].

Why LUF7244 Cannot Be Substituted with Other Kv11.1 Allosteric Modulators in Critical Cardiac Safety Studies


Not all Kv11.1 negative allosteric modulators (NAMs) are functionally equivalent. The degree to which a NAM reduces orthosteric blocker binding directly correlates with its capacity to counteract drug-induced proarrhythmia [1]. Among evaluated NAMs including VU0405601 and ML-T531, LUF7244 demonstrates the most pronounced reduction in [³H]dofetilide binding to Kv11.1 channels, a quantitative difference that translates to superior protection against EADs and action potential duration prolongation in vitro [1]. Furthermore, LUF7244 exhibits a unique dual functionality—simultaneously functioning as a channel activator—that is not uniformly shared across Kv11.1 NAMs, enabling distinct applications in trafficking defect correction that generic substitution would fail to achieve [2].

Quantitative Differentiation of LUF7244: Comparative Evidence Against Closest Kv11.1 NAMs and In-Class Activators


Superior Allosteric Displacement of Orthosteric hERG Blocker Dofetilide Compared to VU0405601 and ML-T531

LUF7244 demonstrates the strongest negative allosteric modulation of dofetilide binding to the Kv11.1 channel among three evaluated NAMs, achieving a significantly lower residual [³H]dofetilide binding at 10 μM compared to VU0405601 and ML-T531 [1].

cardiac safety pharmacology hERG channel allosteric modulation

Channel Selectivity Profile: Absence of Activity on Major Cardiac Ion Channels at Effective Concentrations

At 10 μM, the concentration producing maximal allosteric modulation, LUF7244 exhibits no measurable effect on IKIR2.1, INav1.5, ICa-L, or IKs currents, indicating functional selectivity for Kv11.1 [1].

ion channel selectivity cardiac electrophysiology off-target profiling

In Vivo Antiarrhythmic Efficacy: Prevention of Dofetilide-Induced Torsades de Pointes in a Chronic AV Block Dog Model

In a chronic atrioventricular block dog model, intravenous LUF7244 infusion (2.5 mg·kg⁻¹·15 min⁻¹) prevented dofetilide-induced torsades de pointes arrhythmias in 5 out of 7 animals without requiring full normalization of the QTc interval [1].

in vivo pharmacology torsades de pointes antiarrhythmic efficacy

Rescue of Aberrant Kv11.1 Trafficking When Combined with Dofetilide

While LUF7244 alone does not rescue Kv11.1 trafficking defects, the combination of LUF7244 (5-10 μM) with dofetilide (10 μM) restores Kv11.1 maturation and functional current in both drug-induced (pentamidine-treated) and congenital (G601S mutant) trafficking-defective models [1].

channel trafficking congenital long QT syndrome pharmacological chaperone

Absence of Intrinsic Proarrhythmic Liability in NRVM Monolayers

Treatment of neonatal rat ventricular myocyte (NRVM) monolayers with LUF7244 alone produced electrophysiological properties indistinguishable from untreated cultures, and prolonged exposure did not affect viability, excitability, or contractility [1].

safety pharmacology proarrhythmia assessment neonatal rat ventricular myocytes

Primary Research Applications for LUF7244 Based on Quantified Differential Evidence


Investigating Pharmacological Rescue of Drug-Induced Long QT and Torsades de Pointes

LUF7244 is the Kv11.1 NAM of choice for studies aiming to neutralize the proarrhythmic effects of unintended hERG blockers. Its superior displacement of dofetilide binding (44% residual binding vs. 63% for VU0405601 and 77% for ML-T531) and demonstrated in vivo prevention of TdP in 5/7 chronic AV block dogs position it as the most potent and validated tool for combination therapy research aimed at rescuing drugs with QT-liability [1].

Dual-Modality Studies of Kv11.1 Trafficking Correction with Functional Current Restoration

For researchers studying pharmacological correction of Kv11.1 trafficking defects (both acquired and congenital), LUF7244 combined with dofetilide offers a unique experimental paradigm. While dofetilide alone rescues trafficking, its acute channel blockade prevents functional current; co-administration with LUF7244 (5-10 μM) uncouples trafficking rescue from channel blockade, enabling restoration of functional IKv11.1 current in G601S mutant and pentamidine-treated models [2].

Cardiac Safety Profiling Requiring Clean Baseline Electrophysiology

In experimental systems where confounding intrinsic electrophysiological effects must be minimized, LUF7244 provides a neutral baseline. NRVM monolayers treated with LUF7244 alone display electrophysiological properties indistinguishable from untreated cultures, with no effects on IKIR2.1, INav1.5, ICa-L, or IKs at 10 μM [3]. This clean profile supports its use as a selective tool to isolate Kv11.1-mediated effects without cross-talk from other major cardiac ion channels [4].

Technical Documentation Hub

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